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molecular formula C11H18O2 B8738337 1-Cyclohexyl-cyclobutanecarboxylic acid

1-Cyclohexyl-cyclobutanecarboxylic acid

Cat. No. B8738337
M. Wt: 182.26 g/mol
InChI Key: DIUZURHOOWDIFE-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

A mixture of 2.04 g 1-(4-chloro-phenyl)-cyclobutanecarboxylic acid [50921-39-6], 0.875 g sodium acetate and 0.20 g 10% Pd/C in 15 ml of methanol is hydrogenated at room temperature and 0.1 bar for 1 hour. The catalyst is removed by filtration over Hyflo and the filtrate is charged with 0.20 g of Nishimura's catalyst. The mixture is hydrogenated at room temperature and 4 bar for 1.5 hours. The catalyst is removed by filtration over Hyflo and concentrated by evaporation to provide the title compound as a colourless oil which is used without further purification. Rt=4.44 (gradient I).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0.875 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:12]([OH:14])=[O:13])[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+]>CO.[Pd]>[CH:5]1([C:8]2([C:12]([OH:14])=[O:13])[CH2:11][CH2:10][CH2:9]2)[CH2:4][CH2:3][CH2:2][CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(=O)O
Name
Quantity
0.875 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration over Hyflo
ADDITION
Type
ADDITION
Details
the filtrate is charged with 0.20 g of Nishimura's catalyst
CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
WAIT
Type
WAIT
Details
4 bar for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration over Hyflo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)C1(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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